

Technical Guide: Spectroscopic Analysis of Boc-Ser(Tos)-OMe

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Compound of Interest

Compound Name: Boc-Ser(Tos)-OMe

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This in-depth technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) spectral data for N-(tert-butoxycarbonyl)-O-tosyl-L-serine methyl ester, commonly referred to as **Boc-Ser(Tos)-OMe**. This guide includes tabulated spectral data, detailed experimental protocols for characterization, and a workflow diagram for the analytical process.

Core Compound Details

| Property | Value |
|-------------------|---|
| Compound Name | N-(tert-butoxycarbonyl)-O-tosyl-L-serine methyl ester |
| Abbreviation | Boc-Ser(Tos)-OMe |
| CAS Number | 56926-94-4[1][2] |
| Molecular Formula | C ₁₆ H ₂₃ NO ₇ S[1] |
| Molecular Weight | 373.42 g/mol [1][3] |
| Exact Mass | 373.11952325 |

Predicted NMR Spectral Data

Due to the limited availability of experimentally acquired spectra in public databases, the following tables present predicted ^1H and ^{13}C NMR spectral data. These predictions are based on the analysis of the chemical structure of **Boc-Ser(Tos)-OMe** and comparison with spectral data of structurally related compounds, such as Boc-Ser-OMe.

^1H NMR (Proton NMR) Spectral Data

Predicted for a 400 MHz spectrometer using CDCl_3 as a solvent.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|------------------------------------|--------------|-------------|--------------------------------|
| ~7.80 | Doublet | 2H | Ar-H (ortho to SO_2) |
| ~7.35 | Doublet | 2H | Ar-H (meta to SO_2) |
| ~5.40 | Doublet | 1H | NH |
| ~4.50 | Multiplet | 1H | α -CH |
| ~4.30 | Multiplet | 2H | β -CH ₂ |
| 3.75 | Singlet | 3H | OCH_3 |
| 2.45 | Singlet | 3H | Ar-CH ₃ |
| 1.45 | Singlet | 9H | $\text{C}(\text{CH}_3)_3$ |

^{13}C NMR (Carbon-13 NMR) Spectral Data

Predicted for a 100 MHz spectrometer using CDCl_3 as a solvent.

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|----------------------------------|
| ~169.0 | C=O (ester) |
| ~155.0 | C=O (Boc) |
| ~145.0 | Ar-C (ipso, SO ₂) |
| ~132.5 | Ar-C (ipso, CH ₃) |
| ~130.0 | Ar-CH |
| ~128.0 | Ar-CH |
| ~80.5 | C(CH ₃) ₃ |
| ~68.0 | β -CH ₂ |
| ~54.0 | α -CH |
| ~53.0 | OCH ₃ |
| ~28.0 | C(CH ₃) ₃ |
| ~21.5 | Ar-CH ₃ |

Mass Spectrometry Spectral Data

Mass spectrometry is a critical technique for confirming the molecular weight of **Boc-Ser(Tos)-OMe**.

| Parameter | Value |
|------------------------------|---|
| Molecular Formula | C ₁₆ H ₂₃ NO ₇ S |
| Exact Mass | 373.1195 |
| Expected [M+H] ⁺ | 374.1268 |
| Expected [M+Na] ⁺ | 396.1087 |
| Expected [M+K] ⁺ | 412.0827 |

Experimental Protocols

The following are detailed methodologies for the characterization of **Boc-Ser(Tos)-OMe** using NMR and mass spectrometry.

NMR Spectroscopy Protocol

Objective: To acquire ^1H and ^{13}C NMR spectra to confirm the chemical structure of **Boc-Ser(Tos)-OMe**.

Materials:

- **Boc-Ser(Tos)-OMe** sample
- Deuterated chloroform (CDCl_3) with 0.03% v/v tetramethylsilane (TMS)
- 5 mm NMR tubes
- Pipettes and vials

Procedure:

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of the **Boc-Ser(Tos)-OMe** sample into a clean, dry vial.
- **Dissolution:** Add approximately 0.6 mL of deuterated chloroform (CDCl_3) to the vial. Gently swirl the vial to ensure the sample is completely dissolved.
- **Transfer:** Using a clean pipette, transfer the solution into a 5 mm NMR tube.
- **Instrumentation:**
 - Place the NMR tube into the spinner and insert it into the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity.
- **^1H NMR Acquisition:**

- Acquire the ^1H NMR spectrum using standard acquisition parameters (e.g., 45° pulse, 2-second relaxation delay, 16 scans).
- Reference the spectrum to the TMS signal at 0.00 ppm.
- Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
- Integrate all signals and determine the chemical shifts and coupling constants.
- ^{13}C NMR Acquisition:
 - Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence (e.g., 30° pulse, 2-second relaxation delay, 1024 scans).
 - Reference the spectrum to the central peak of the CDCl_3 triplet at 77.16 ppm.
 - Process the spectrum with a Fourier transform, phase correction, and baseline correction.

Mass Spectrometry Protocol

Objective: To confirm the molecular weight of **Boc-Ser(Tos)-OMe** using Electrospray Ionization Mass Spectrometry (ESI-MS).

Materials:

- **Boc-Ser(Tos)-OMe** sample
- HPLC-grade methanol or acetonitrile
- Formic acid (optional, for enhancing ionization)
- Vials and micropipettes

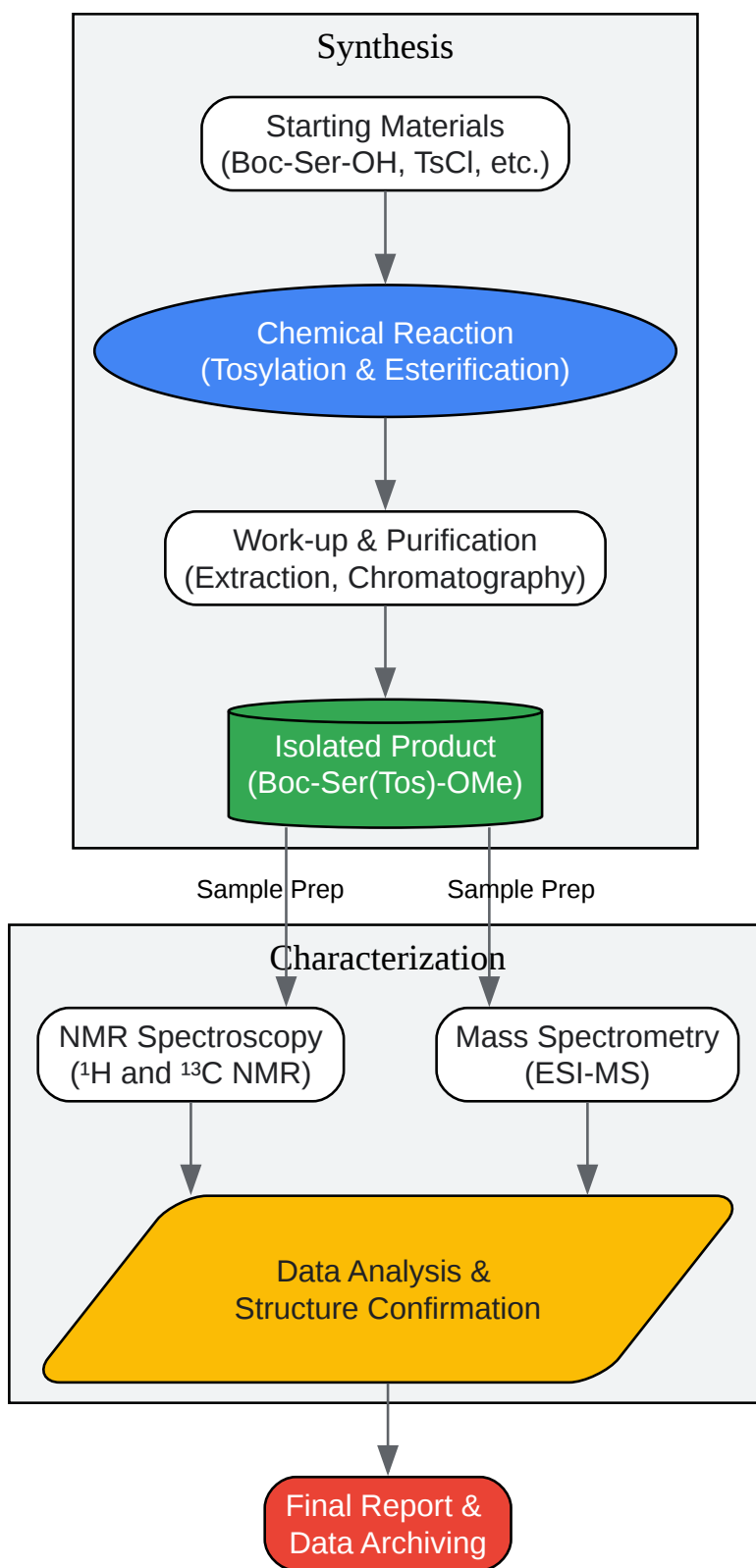
Procedure:

- Sample Preparation: Prepare a stock solution of the **Boc-Ser(Tos)-OMe** sample at a concentration of approximately 1 mg/mL in methanol or acetonitrile.

- Dilution: Create a dilute solution for analysis by taking a small aliquot (e.g., 10 μL) of the stock solution and diluting it in 1 mL of the same solvent. A final concentration of 1-10 $\mu\text{g/mL}$ is typically sufficient. For enhanced protonation, 0.1% formic acid can be added to the final solution.
- Instrumentation and Analysis:
 - Set up the ESI-MS instrument in positive ion mode.
 - Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 $\mu\text{L/min}$.
 - Acquire the mass spectrum over a suitable m/z range (e.g., 100-600 amu).
 - Observe the mass-to-charge ratios for the protonated molecule $[\text{M}+\text{H}]^+$ and other potential adducts such as the sodium $[\text{M}+\text{Na}]^+$ and potassium $[\text{M}+\text{K}]^+$ adducts.
 - Compare the observed m/z values with the calculated theoretical values to confirm the identity of the compound.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of a target compound like **Boc-Ser(Tos)-OMe**.



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Caption: General workflow for synthesis and spectroscopic characterization.

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References

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